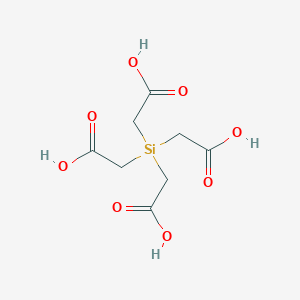
1-(Benzenesulfonyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzenesulfonyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzenesulfonyl group attached to a pyridinium ion, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)pyridin-1-ium chloride typically involves the reaction of pyridine with benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the reaction . The reaction is usually conducted in an organic solvent, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-(Benzenesulfonyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The pyridinium ion can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst or under reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.
科学研究应用
1-(Benzenesulfonyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(Benzenesulfonyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
- 1-(Benzenesulfonyl)pyridin-1-ium bromide
- 1-(Benzenesulfonyl)pyridin-1-ium iodide
- 1-(Benzenesulfonyl)pyridin-1-ium fluoride
Uniqueness
1-(Benzenesulfonyl)pyridin-1-ium chloride is unique due to its specific chloride ion, which influences its reactivity and solubility. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant may exhibit different reactivity patterns and biological activities .
属性
CAS 编号 |
69031-87-4 |
|---|---|
分子式 |
C11H10ClNO2S |
分子量 |
255.72 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C11H10NO2S.ClH/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 |
InChI 键 |
PDOASFHBQFSYNF-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N+]2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




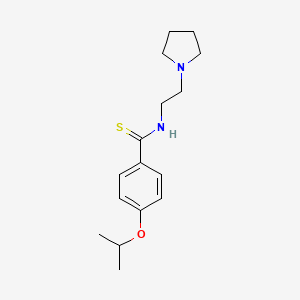
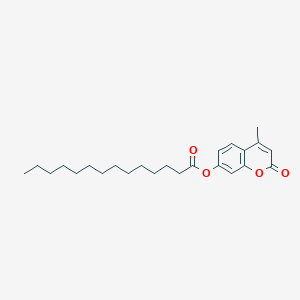
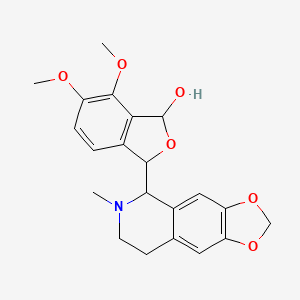
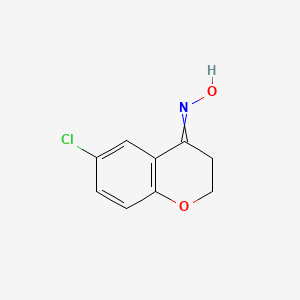
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt](/img/structure/B14474118.png)

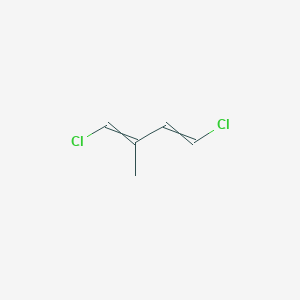

![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
